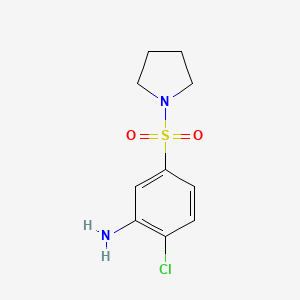
1-(2,3-Dimethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea, also known as DMFU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMFU is a urea derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Role in Feeding and Stress Responses
A study investigated the effects of selective antagonists, including compounds related to urea derivatives, on binge eating (BE) in female rats. The findings suggest a major role of Orexin-1 Receptor (OX1R) mechanisms in BE, indicating that selective antagonism at OX1R could represent a novel pharmacological treatment for BE and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Anticancer Agent Design
Research into the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives explored their antiproliferative activity against various cancer cell lines. This study highlighted the potential of these compounds as new anticancer agents, indicating the role of urea derivatives in the development of BRAF inhibitors for cancer treatment (Feng et al., 2020).
Mechanisms of Microbial Degradation
The microbial degradation of methyleneureas, compounds related to urea derivatives, was studied to understand their breakdown and the release of nitrogen as ammonia and urea. The research provides insights into the enzymatic mechanisms involved in the degradation process, relevant for applications in slow-release fertilizers and bioremediation (Jahns & Kaltwasser, 2000).
Anti-HIV-1 Activity
A series of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives were synthesized and evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors. This research identifies specific compounds with significant anti-HIV-1 activity, offering a basis for further investigations into this class of compounds as anti-HIV-1 agents (Sakakibara et al., 2015).
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-28-18-5-3-4-17(20(18)29-2)24-21(27)23-11-15-10-19(26)25(13-15)12-14-6-8-16(22)9-7-14/h3-9,15H,10-13H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQDWJYHPMYERW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2706949.png)



![[2-({4-[(2,4-Dimethylphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine](/img/structure/B2706956.png)


![methyl 4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2706960.png)


![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B2706963.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2H-chromene-3-carboxamide](/img/structure/B2706967.png)